molecular formula C8H16NO5P B1668505 Cgp 43487 CAS No. 146388-56-9

Cgp 43487

Cat. No.: B1668505
CAS No.: 146388-56-9
M. Wt: 237.19 g/mol
InChI Key: OKDOWCKDTWNRCB-PTYLAXBQSA-N
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Description

CGP 43487 is a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a glutamate-gated ion channel critical for synaptic plasticity, learning, and memory . Unlike non-competitive NMDA antagonists (e.g., MK-801), this compound binds directly to the glutamate recognition site, blocking receptor activation without inducing motor impairments such as ataxia or rotarod performance deficits .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cgp 43487 involves the preparation of its enantiomers, which have been shown to induce anticonvulsant effects

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its status as a research compound. the synthesis would typically involve large-scale chemical reactions under controlled conditions to ensure the purity and efficacy of the final product.

Chemical Reactions Analysis

Types of Reactions

Cgp 43487 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and can alter the compound’s activity.

    Reduction: This reaction involves the gain of electrons and can also modify the compound’s properties.

    Substitution: This reaction involves the replacement of one functional group with another, potentially altering the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts that facilitate the substitution reactions. The specific conditions, such as temperature and pH, would depend on the desired reaction and the stability of the compound under those conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might produce a more oxidized form of the compound, while reduction might yield a more reduced form.

Comparison with Similar Compounds

Mechanism of Action: Competitive vs. Non-Competitive Antagonists

CGP 43487 belongs to the competitive NMDA antagonist class, which includes APV (D-2-amino-5-phosphonovalerate) and CGP 37849/39551. These compounds compete with glutamate for binding to the NMDA receptor’s ligand-binding domain. In contrast, non-competitive antagonists like MK-801 (dizocilpine) bind to the receptor’s ion channel pore, causing use-dependent blockade .

Compound Mechanism Binding Site Oral Activity
This compound Competitive Glutamate site Yes
APV Competitive Glutamate site No
MK-801 Non-competitive Ion channel pore No
CGP 37849/39551 Competitive Glutamate site Yes

Behavioral and Motor Effects

  • This selective profile positions this compound as a safer candidate for PD therapy, avoiding exacerbation of motor symptoms .
  • Locomotion Modulation :

    • High doses of this compound (≥6 mg/kg) and APV (≥20 µg/rat) suppress locomotion, while MK-801 exhibits a biphasic effect (stimulation at low doses, inhibition at high doses) .

Dopaminergic Potentiation

This suggests differential modulation of dopamine receptor subtypes or downstream pathways.

Behavior This compound APV MK-801
Licking episodes ↑↑
Gnawing
Locomotion ↔ (low dose) ↔ (low dose) ↔ (low dose)

Anticonvulsant and Neuroprotective Activity

  • This compound and CGP 40116 (a structural analog) show oral anticonvulsant efficacy in rodent seizure models, unlike APV or MK-801, which require invasive administration .
  • In focal cerebral ischemia models, CGP 40116 demonstrates cerebroprotective effects via NMDA receptor blockade, suggesting that this compound may share similar neuroprotective properties .

Therapeutic Implications

This compound’s combination of dopaminergic enhancement, motor safety, and oral bioavailability makes it a promising adjunctive therapy for PD.

Biological Activity

CGP 43487 is a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, primarily known for its role in modulating excitatory neurotransmission in the central nervous system (CNS). This compound has garnered attention for its potential therapeutic applications, particularly in neurological disorders such as Parkinson's disease and epilepsy. The following sections detail the biological activity, mechanisms, and research findings associated with this compound.

This compound functions by selectively inhibiting the glutamate binding site on NMDA receptors, which are crucial for synaptic plasticity, learning, and memory formation. By blocking these receptors, this compound can modulate excitatory neurotransmission and potentially mitigate neurotoxic effects associated with excessive glutamate signaling.

Key Actions of this compound:

  • Inhibition of NMDA Receptors : It prevents the activation of NMDA receptors by glutamate, thereby reducing calcium influx that can lead to excitotoxicity.
  • Neuroprotective Effects : Studies indicate that this compound may protect against neuronal damage in various models of neurodegeneration and seizures .
  • Facilitation of Dopaminergic Function : In preclinical models, this compound has been shown to enhance dopaminergic signaling without inducing motor impairments, making it a candidate for treating Parkinson's disease .

Neuroprotective Effects

Research has demonstrated that systemic administration of this compound can prevent dendritic atrophy in specific brain regions (e.g., CA3 apical dendrites), suggesting its role in maintaining neuronal structure under stress conditions . Furthermore, it has been associated with increased neurogenesis in the dentate gyrus following seizure activity .

Case Studies

  • Parkinson's Disease Models : In animal studies, this compound was found to potentiate the effects of dopaminergic therapies, improving motor symptoms without causing dyskinesias typically associated with L-DOPA treatment .
  • Epilepsy Models : The compound exhibited anticonvulsant properties, with effective doses showing a significant reduction in seizure activity while also promoting neurogenesis .

Comparative Efficacy

A comparative study of this compound and other NMDA antagonists (e.g., APV) revealed that while both compounds inhibit NMDA receptor activity, this compound does so with fewer side effects related to motor function. This makes it a more favorable candidate for long-term therapeutic use in conditions like Parkinson's disease .

Table 1: Summary of Biological Activities of this compound

Activity Effect Reference
NMDA Receptor AntagonismInhibition of excitatory signaling ,
NeuroprotectionPrevention of dendritic atrophy
Enhancement of NeurogenesisIncreased neurogenesis post-seizure ,
Facilitation of Dopaminergic FunctionImproved motor function without dyskinesias

Table 2: Comparative Efficacy of NMDA Antagonists

Compound Mechanism Motor Impairment Neuroprotective Effect
This compoundCompetitive antagonistMinimalHigh
APVCompetitive antagonistModerateModerate

Q & A

Basic Research Questions

Q. How can researchers formulate a focused and measurable research question for studying the biochemical properties of Cgp 43487?

  • Methodological Answer : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the question's scope and alignment with existing knowledge gaps. For example:

  • Feasibility: Ensure access to necessary instrumentation (e.g., HPLC for purity analysis).
  • Novelty: Compare this compound’s structure-activity relationship (SAR) to analogous compounds.
  • Relevance: Link to therapeutic potential (e.g., kinase inhibition in oncology).
    Frameworks like PICO (Population, Intervention, Comparison, Outcome) can refine specificity: “How does Cgp 43447’s inhibitory potency compare to Compound X in [specific cell line]?”

Q. What experimental design principles should guide initial studies of this compound’s mechanism of action?

  • Methodological Answer :

  • Variables: Control for batch-to-batch variability in compound synthesis (e.g., NMR purity >95%).
  • Reproducibility: Predefine protocols for dose-response assays (e.g., IC50 calculations with triplicate runs).
  • Blinding: Use double-blind setups in animal studies to minimize bias.
  • Table 1 : Example Experimental Design Template
ParameterDescriptionReference Standard
Compound purityHPLC analysis ≥95%USP guidelines
Cell viability assayMTT assay, 48-hour incubationOECD TG 432

Advanced Research Questions

Q. How should researchers address contradictions between in vitro efficacy and in vivo toxicity data for this compound?

  • Methodological Answer :

  • Systematic error checks: Re-evaluate pharmacokinetic parameters (e.g., bioavailability, half-life) using LC-MS/MS.
  • Model optimization: Use humanized mouse models to bridge interspecies differences.
  • Data triangulation: Cross-validate with transcriptomic profiling (RNA-seq) to identify off-target effects.
  • Statistical rigor: Apply Bayesian meta-analysis to reconcile conflicting datasets .

Q. What integrative approaches can elucidate this compound’s systemic effects in complex biological systems?

  • Methodological Answer :

  • Multi-omics integration: Combine proteomic (e.g., mass spectrometry) and metabolomic (NMR) data to map pathway interactions.
  • Network pharmacology: Use tools like STRING or Cytoscape to visualize target-disease networks.
  • Machine learning: Train models on high-content screening data to predict dose-dependent responses.
  • Key Consideration : Validate findings with orthogonal methods (e.g., CRISPR-Cas9 knockout of suspected targets) .

Q. Avoiding Common Pitfalls

  • Data Integrity : Maintain raw data logs with timestamps and annotate deviations from protocols (e.g., temperature fluctuations during assays) .
  • Ethical Compliance : Adhere to ARRIVE guidelines for preclinical studies to ensure reproducibility and transparency .

Properties

CAS No.

146388-56-9

Molecular Formula

C8H16NO5P

Molecular Weight

237.19 g/mol

IUPAC Name

[(E,4R)-4-amino-5-ethoxy-2-methyl-5-oxopent-2-enyl]phosphonic acid

InChI

InChI=1S/C8H16NO5P/c1-3-14-8(10)7(9)4-6(2)5-15(11,12)13/h4,7H,3,5,9H2,1-2H3,(H2,11,12,13)/b6-4+/t7-/m1/s1

InChI Key

OKDOWCKDTWNRCB-PTYLAXBQSA-N

SMILES

CCOC(=O)C(C=C(C)CP(=O)(O)O)N

Isomeric SMILES

CCOC(=O)[C@@H](/C=C(\C)/CP(=O)(O)O)N

Canonical SMILES

CCOC(=O)C(C=C(C)CP(=O)(O)O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Cgp 43487;  Cgp43487;  Cgp-43487.

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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